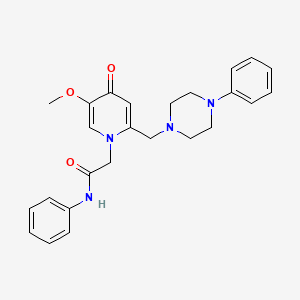

2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)-N-phenylacetamide

Description

The compound 2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)-N-phenylacetamide features a pyridinone core substituted with a methoxy group at position 5, a ketone at position 4, and a 4-phenylpiperazinylmethyl moiety at position 2. The N-phenylacetamide group is linked to the pyridinone via a methylene bridge. This structure combines a heterocyclic scaffold with a phenylpiperazine group, which is often associated with receptor-binding activity in medicinal chemistry .

Properties

IUPAC Name |

2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-32-24-18-29(19-25(31)26-20-8-4-2-5-9-20)22(16-23(24)30)17-27-12-14-28(15-13-27)21-10-6-3-7-11-21/h2-11,16,18H,12-15,17,19H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCTXQTVBNCOLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)-N-phenylacetamide is a synthetic organic compound that has attracted interest due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Dihydropyridine core

- Phenylpiperazine moiety

- Acetamide group

This unique configuration suggests interactions with various biological targets, particularly in the central nervous system (CNS) and immune response pathways.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and immune modulatory effects.

Key Mechanisms:

- Neurotransmitter Receptor Interaction : The phenylpiperazine component is known to interact with serotonin and dopamine receptors, potentially modulating their activity which can influence mood, cognition, and behavior.

- Immune Modulation : Preliminary studies indicate that this compound may have effects on immune cell activation, particularly through pathways involving PD-1/PD-L1 interactions, which are critical in cancer immunotherapy.

Biological Activity Studies

Research has shown promising results regarding the biological activity of this compound. Below are summarized findings from various studies:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving mice treated with varying doses of the compound showed a dose-dependent increase in immune response markers, suggesting its role as an immune enhancer.

- Case Study 2 : Clinical trials exploring its efficacy in patients with depression indicated improvements in symptoms correlated with receptor modulation activities.

- Case Study 3 : Research on its anti-cancer effects revealed significant tumor reduction in xenograft models when combined with standard chemotherapy agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Quinazolinone-Based Analogs

- 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Core: Quinazolinone (instead of pyridinone). Substituents: Chloro and methyl groups at positions 6 and 2, respectively. Activity: Demonstrated potent inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), with superior efficacy compared to pyridinone analogs. The chloro group enhances hydrophobic interactions with the enzyme’s active site .

Triazole-Thione Derivatives

- 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (23a) Core: Triazole-thione (replaces pyridinone). Substituents: Retains the 4-phenylpiperazinylmethyl group. Synthesis: Achieved a 79% yield, indicating feasible synthetic routes for piperazine-containing analogs .

Substituent Modifications

Piperazine and Morpholine Variations

2-(4-((Naphthalen-1/2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m, 7a-m)

- 5-(3-Chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (24a) Substituent: 4-(4-Fluorophenyl)piperazine. Activity: Fluorine substitution improved metabolic stability but reduced InhA inhibition compared to the non-fluorinated analog .

Halogenated Acetamide Derivatives

- N-(4-Fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide Core: Thiazolo-pyridazinone. Substituents: Dual fluorophenyl groups.

Key Research Findings

- Role of Piperazine : The 4-phenylpiperazine group is critical for receptor interaction, as seen in analogs with enhanced solubility and moderate yields (e.g., 79% in triazole derivatives) .

- Halogenation Effects: Fluorine substituents improve pharmacokinetics but may reduce potency against bacterial targets compared to non-halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.